molecular formula C19H19NO4 B11277210 1-(3,4-Dimethoxyphenyl)-4-phenylpiperidine-2,6-dione

1-(3,4-Dimethoxyphenyl)-4-phenylpiperidine-2,6-dione

Cat. No.: B11277210
M. Wt: 325.4 g/mol
InChI Key: GNKQIJSOEPWXEM-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-4-phenylpiperidine-2,6-dione is an organic compound belonging to the class of piperidines This compound is characterized by the presence of a piperidine ring substituted with a 3,4-dimethoxyphenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-4-phenylpiperidine-2,6-dione typically involves the reaction of 3,4-dimethoxybenzaldehyde with phenylacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For instance, the use of ionic organic solids as catalysts has been explored to facilitate the Michael addition of N-heterocycles to chalcones, which can be further processed to obtain the target compound .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-4-phenylpiperidine-2,6-dione undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives, quinones, and hydroquinones .

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-4-phenylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit dipeptidyl peptidase 4, affecting glucose metabolism and insulin secretion .

Comparison with Similar Compounds

Uniqueness: 1-(3,4-Dimethoxyphenyl)-4-phenylpiperidine-2,6-dione stands out due to its unique piperidine ring structure and the presence of both 3,4-dimethoxyphenyl and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-4-phenylpiperidine-2,6-dione

InChI

InChI=1S/C19H19NO4/c1-23-16-9-8-15(12-17(16)24-2)20-18(21)10-14(11-19(20)22)13-6-4-3-5-7-13/h3-9,12,14H,10-11H2,1-2H3

InChI Key

GNKQIJSOEPWXEM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)CC(CC2=O)C3=CC=CC=C3)OC

Origin of Product

United States

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